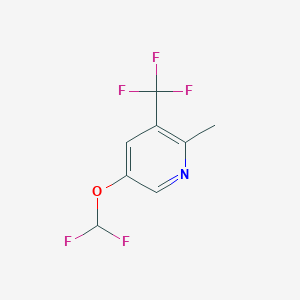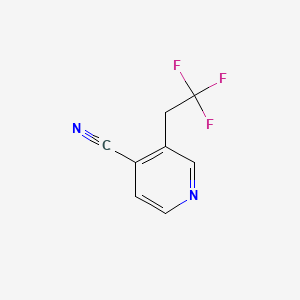![molecular formula C7H3FN2O2 B13677213 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione: is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 5-position and two keto groups at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoropyridine-2,3-dicarboxylic acid with reagents that facilitate cyclization, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups or other reduced forms.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-b]pyridine-2,3-dione derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic effects. These derivatives may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, depending on their specific modifications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its reactivity and functional group compatibility make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
5-Fluoro-1H-pyrrolo[3,2-b]pyridine: Another fluorinated pyrrolopyridine with a different ring fusion pattern.
7-Azaindole: A structurally related compound with a nitrogen atom in the pyridine ring.
5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: A more complex derivative with additional functional groups.
Uniqueness: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to its specific ring fusion and the presence of both fluorine and keto groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H3FN2O2 |
|---|---|
分子量 |
166.11 g/mol |
IUPAC名 |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C7H3FN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) |
InChIキー |
RHQMOFGZHAGJJV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C(=O)C(=O)N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
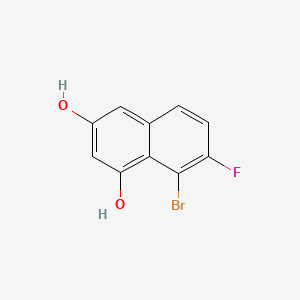
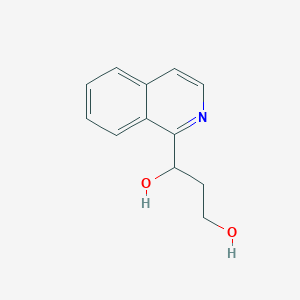
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
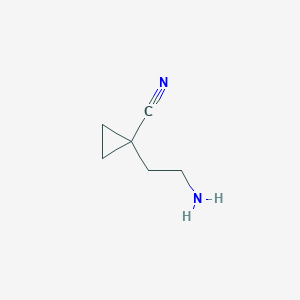
![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)
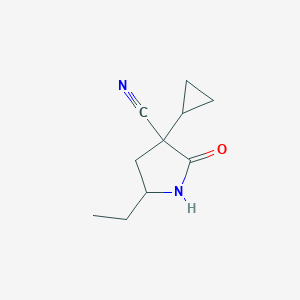
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
